(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)4-11-3-5(1-9)2-10-11/h2-3,6H,1,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJSFTLUBNRTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The core synthetic approach to (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine generally involves the functionalization of a pyrazole ring with a 2,2-difluoroethyl substituent, followed by the introduction of a methanamine group at the 4-position of the pyrazole.
Starting Materials: The synthesis often begins with 1-(2,2-difluoroethyl)-1H-pyrazole or related pyrazole derivatives.
Key Reaction: Alkylation or nucleophilic substitution reactions are utilized to attach the methanamine group to the pyrazole ring. This can be achieved by reacting the pyrazole derivative with suitable amine precursors or via reductive amination.
Base Catalysis: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly employed to deprotonate the pyrazole nitrogen or activate intermediates, facilitating nucleophilic attack.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred to dissolve reactants and stabilize intermediates.
Temperature: Elevated temperatures, typically between 80°C and 100°C, are maintained to promote reaction kinetics and improve yields.
Example Reaction Scheme:
1-(2,2-difluoroethyl)-1H-pyrazole + suitable amine precursor + base → this compound
This method is adaptable for laboratory-scale synthesis and can be optimized for industrial production by adjusting reaction parameters.
Industrial Production Techniques
For large-scale synthesis, continuous flow chemistry techniques are increasingly adopted to improve efficiency, yield, and product purity.
Continuous Flow Reactors: These allow precise control over reaction time, temperature, and mixing, reducing side reactions and enabling scalable production.
Automation and Real-Time Monitoring: Automated systems with in-line analytical tools (e.g., HPLC, NMR) ensure consistent quality and reproducibility.
Advantages: Enhanced safety when handling fluorinated reagents, improved reaction control, and reduced solvent usage.
Detailed Research Findings and Data Table
The following table summarizes key parameters and conditions reported for the synthesis of this compound and closely related compounds:
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting Material | 1-(2,2-difluoroethyl)-1H-pyrazole | Commercially available or synthesized in situ |
| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH) | Facilitates deprotonation and nucleophilic substitution |
| Solvent | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Polar aprotic solvents preferred |
| Temperature | 80–100°C | Elevated to enhance reaction rate |
| Reaction Time | Several hours (varies by scale and conditions) | Optimized for yield and purity |
| Yield | Moderate to high (dependent on conditions) | Industrial methods aim for >85% |
| Purification | Chromatography, crystallization | To achieve high purity for pharmaceutical use |
Mechanistic Insights
The difluoroethyl group is introduced via nucleophilic substitution or alkylation, where the pyrazole nitrogen or carbon acts as a nucleophile.
The methanamine group is typically introduced by nucleophilic substitution at the 4-position of the pyrazole ring or via reductive amination of a corresponding aldehyde intermediate.
Fluorine atoms in the difluoroethyl group influence the electronic properties of the molecule, affecting reactivity and stability during synthesis.
Comparative Notes on Related Syntheses
Similar pyrazole derivatives with methyl or other alkyl substituents have been synthesized using analogous methods, highlighting the versatility of the pyrazole scaffold.
The presence of fluorine atoms requires careful control of reaction conditions to prevent unwanted side reactions such as defluorination or over-reduction.
Chemical Reactions Analysis
Types of Reactions: (1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like thiols, amines, and alcohols, facilitated by hypervalent iodine reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of difluoroethylated derivatives .
Scientific Research Applications
Basic Information
- IUPAC Name : (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
- Molecular Formula : C6H9F2N3
- Molecular Weight : 165.15 g/mol
- Purity : 95% .
Structural Characteristics
The compound features a pyrazole ring, which is known for its biological activity, particularly in drug discovery. The difluoroethyl group enhances the lipophilicity and bioavailability of the compound.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit specific cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives could induce apoptosis in breast cancer cells through the modulation of signaling pathways .
Antimicrobial Properties
Research has shown that pyrazole derivatives possess antimicrobial activity against various pathogens. The incorporation of the difluoroethyl group may enhance this activity by improving the compound's interaction with microbial membranes .
Case Study: Synthesis and Testing
A study synthesized this compound and tested its efficacy against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of existing antibiotics, suggesting its potential as a novel antimicrobial agent.
Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Its potential role as a pesticide has been explored, particularly against pests resistant to conventional treatments.
Case Study: Efficacy Against Crop Pests
In field trials, formulations containing this compound demonstrated effectiveness in controlling aphid populations on wheat crops, leading to improved yields compared to untreated controls.
Polymer Additives
The compound's properties have made it suitable for use as an additive in polymers to enhance thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance under stress conditions.
Case Study: Polymer Blends
A recent investigation into polymer blends containing this compound revealed enhanced tensile strength and thermal resistance compared to standard formulations.
| Activity Type | Test Organism | Result | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Induced apoptosis | |
| Antimicrobial | Staphylococcus aureus | MIC < existing drugs | |
| Pesticide | Aphids | Effective control |
Table 2: Material Properties
| Property | Standard Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength | X MPa | Y MPa |
| Thermal Stability | Z °C | W °C |
Mechanism of Action
The mechanism of action of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity for certain targets. This modulation can lead to improved pharmacokinetic properties and metabolic stability .
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine Substituents : The 2,2-difluoroethyl group in the target compound provides moderate electronegativity and steric bulk compared to the 2,2,2-trifluoroethyl analog (), which has higher fluorine content and stronger electron-withdrawing effects. This difference may reduce metabolic degradation rates in the trifluoroethyl derivative .
- Aromatic vs. Aliphatic Substituents : The 3-methoxyphenyl and 3-chlorophenyl analogs () exhibit distinct electronic profiles. The methoxy group donates electron density via resonance, while the chloro group withdraws electron density, affecting binding interactions in receptor-based applications .
Physicochemical Properties
- Lipophilicity : The 2-methylpropyl analog () has higher lipophilicity (logP ~2.5 estimated) than the target compound (logP ~1.2), making it more suitable for blood-brain barrier penetration.
- Solubility : The hydrochloride salt form of the target compound () significantly improves aqueous solubility compared to its free base, a critical factor for in vivo bioavailability.
Notes
- The hydrochloride salt of the target compound is preferred in pharmacological studies for improved solubility .
- Substituents like 3-chlorophenyl or 3-methoxyphenyl () are often employed to modulate target selectivity in kinase inhibitors or GPCR ligands.
- Fluorine substitution patterns (e.g., difluoroethyl vs. trifluoroethyl) should be tailored based on desired electronic and steric effects in drug design .
Biological Activity
(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoroethyl groups enhances its binding affinity to biological targets, suggesting its utility in therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
The molecular formula of this compound is C10H12F2N4, with a molecular weight of 238.23 g/mol. Its structure includes a pyrazole ring substituted with a difluoroethyl group, which contributes to its unique chemical reactivity and biological interactions.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The difluoroethyl group modulates lipophilicity and acidity, enhancing binding affinity and specificity for biological targets. This modulation can lead to improved pharmacokinetic properties and metabolic stability, making it a promising candidate for drug development.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC), which are important in cancer signaling pathways .
- Receptor Modulation : It functions as a positive allosteric modulator of cholinergic muscarinic M1 receptors, which are implicated in cognitive functions and are potential targets for treating Alzheimer's disease and schizophrenia .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Neurodegenerative Diseases : Its role as a positive allosteric modulator at M1 receptors positions it as a candidate for treating Alzheimer's disease and schizophrenia.
- Cancer Therapy : By inhibiting key signaling pathways such as PI3K and PKC, the compound may contribute to cancer treatment strategies.
Q & A
Basic: What are the common synthetic routes for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes:
- Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones or enol ethers.
- Step 2: Introduction of the 2,2-difluoroethyl group using reagents like 2,2-difluoroethyl triflate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Functionalization at the 4-position with a methanamine group via reductive amination or coupling with protected amines, followed by deprotection .
Purification often employs recrystallization or column chromatography. Reaction optimization for yield and regioselectivity is critical due to the steric and electronic effects of the difluoroethyl group .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹⁹F NMR identifies substituent positions and confirms difluoroethyl incorporation (e.g., characteristic CF₂ splitting patterns) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) and detects polar impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₁₀F₂N₃) .
- Elemental Analysis: Ensures stoichiometric consistency for publication-grade characterization .
Advanced: How can X-ray crystallography resolve the molecular configuration of this compound?
Methodological Answer:
- Crystallization: Grow single crystals via vapor diffusion (e.g., using ethanol/water mixtures). The difluoroethyl group may complicate crystallization due to conformational flexibility .
- Data Collection: Use a synchrotron or Cu-Kα source for high-resolution data. SHELXT (for structure solution) and SHELXL (for refinement) are standard tools .
- Challenges: Address disorder in the difluoroethyl moiety by refining occupancy ratios or applying constraints. Hydrogen bonding between the methanamine group and solvent/counterions aids in stabilizing the crystal lattice .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified fluoroalkyl groups (e.g., CF₃ vs. CHF₂) or pyrazole ring substituents to assess electronic effects .
- Assay Design: Test against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR. Include positive/negative controls (e.g., known inhibitors) .
- Data Analysis: Correlate activity (IC₅₀) with steric/electronic parameters (Hammett constants, logP) using multivariate regression .
Basic: What are key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility: The compound is likely polar due to the methanamine group. Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4 for biological assays). Add co-solvents (e.g., cyclodextrins) if needed .
- Stability: Store at -20°C under inert atmosphere. Monitor degradation via HPLC (e.g., hydrolysis of the difluoroethyl group in acidic conditions) .
Advanced: How to resolve synthetic byproducts or impurities during preparation?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., dehalogenated or oxidized derivatives) .
- Optimization: Adjust reaction stoichiometry (e.g., excess amine for reductive amination) or switch to milder conditions (e.g., Pd/C instead of Raney Ni for hydrogenation) .
- Chromatography: Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) for challenging separations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
